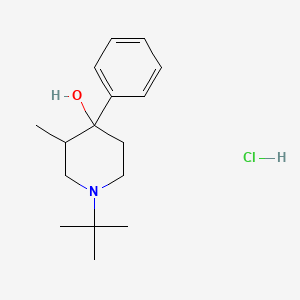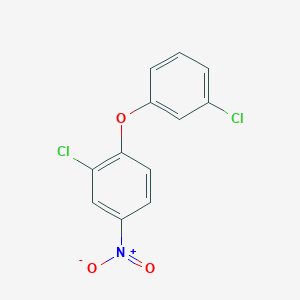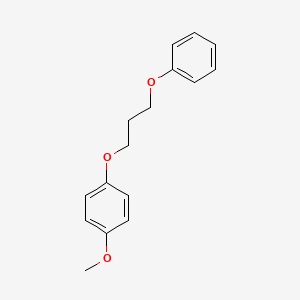
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities . This compound features a piperidine ring substituted with tert-butyl, methyl, and phenyl groups, making it a unique and potentially valuable molecule for scientific research and industrial applications.
准备方法
The synthesis of 1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butylamine, methylamine, and phenylacetaldehyde in the presence of a suitable catalyst can lead to the formation of the desired piperidine derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride has diverse scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific receptors or enzymes.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including neurological disorders and cancer.
作用机制
The mechanism of action of 1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
相似化合物的比较
1-Tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride can be compared with other piperidine derivatives, such as:
1-tert-butyl-3-phenylpiperidine: Lacks the methyl group, which may affect its reactivity and biological activity.
4-phenylpiperidine: Lacks both the tert-butyl and methyl groups, resulting in different chemical properties and applications.
1-methyl-4-phenylpiperidine: Lacks the tert-butyl group, influencing its stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-tert-butyl-3-methyl-4-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13-12-17(15(2,3)4)11-10-16(13,18)14-8-6-5-7-9-14;/h5-9,13,18H,10-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLOURHFKCFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-Chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)
![4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5172106.png)



![(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B5172160.png)

![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B5172174.png)
![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5172186.png)
